2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride
Description
2-(6-Chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride is a synthetic indole derivative characterized by a 6-chloro-substituted indole core linked to a 3,3,3-trifluoropropan-1-amine moiety, stabilized as a hydrochloride salt. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including serotonin analogs and kinase inhibitors.
The trifluoromethyl group likely improves blood-brain barrier permeability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H11Cl2F3N2 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H10ClF3N2.ClH/c12-6-1-2-7-8(5-17-10(7)3-6)9(4-16)11(13,14)15;/h1-3,5,9,17H,4,16H2;1H |
InChI Key |
FBYAHMCICROFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-1H-indole, which is then reacted with 3,3,3-trifluoropropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Electronic and Steric Effects
Pharmacological Implications
- Indole derivatives with chloro and trifluoromethyl groups (e.g., ) demonstrate activity in kinase inhibition and neurotransmitter modulation. The target compound’s trifluoropropyl chain may extend half-life compared to shorter-chain analogs .
Biological Activity
The compound 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride , also known by its CAS number 1707603-55-1 , has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₁₀ClF₃N₂
- Molecular Weight : 262.66 g/mol
- CAS Number : 1707603-55-1
The biological activity of this compound primarily involves its interaction with various biological targets:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) :
- Microtubule Stabilization :
In Vitro Studies
A series of in vitro assays have been conducted to assess the potency and efficacy of this compound:
| Target | Assay Type | IC50 (nM) | Notes |
|---|---|---|---|
| GSK-3β | Kinase Inhibition | 480 | Demonstrated promising inhibitory potency . |
| Microtubule | Polymerization Assay | Not specified | Potential stabilizing effects observed . |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Neuroprotection :
- Cancer Therapeutics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
